molecular formula C12H23NO4 B1444155 (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate CAS No. 1416444-68-2

(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Cat. No.: B1444155
CAS No.: 1416444-68-2
M. Wt: 245.32 g/mol
InChI Key: KKFSVQAEKAPAJT-SECBINFHSA-N
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Description

®-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is a chemical compound with a complex structure that includes a morpholine ring substituted with tert-butyl, hydroxymethyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of ®-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

®-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate include:

Uniqueness

®-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFSVQAEKAPAJT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
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(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
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(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
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(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Reactant of Route 6
(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

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